

analytical methods for the quantification of 3-Hydroxybenzaldehyde oxime

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Compound of Interest

Compound Name: 3-Hydroxybenzaldehyde oxime

CAS No.: 139336-66-6

Cat. No.: B160891

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Application Note: Quantitative Analysis of 3-Hydroxybenzaldehyde Oxime

Abstract

This document provides a comprehensive guide to the principal analytical methodologies for the quantitative determination of **3-Hydroxybenzaldehyde Oxime** (3-HBAO), a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and a notable chelating agent. The validation of such analytical methods is critical to ensure the identity, purity, and quality of the compound, adhering to stringent regulatory standards like those set by the International Council for Harmonisation (ICH).[1] This guide details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering field-proven insights into experimental design and method selection for researchers, scientists, and drug development professionals.

Introduction to 3-Hydroxybenzaldehyde Oxime

3-Hydroxybenzaldehyde oxime (CAS No. 22241-18-5) is an aromatic organic compound featuring both a phenolic hydroxyl group and an oxime functional group.[2] This unique structure grants it significant utility as a precursor for bioactive heterocyclic compounds and as a bidentate or tridentate ligand in coordination chemistry.[2] Its role as a building block in the synthesis of antimicrobial and antioxidant agents necessitates the use of precise and reliable analytical methods to quantify its concentration in various matrices, from raw materials to final products.[2]

The choice of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation. This note compares three robust methods, providing the rationale behind protocol choices to empower researchers to select and implement the most suitable technique for their needs.

Table 1: Physicochemical Properties of **3-Hydroxybenzaldehyde Oxime**

Property	Value	Source
CAS Number	22241-18-5	[3][4]
Molecular Formula	C ₇ H ₇ NO ₂	[3][4]
Molecular Weight	137.14 g/mol	[3][4]
Predicted pKa	9.46 ± 0.10	[3]
Predicted LogP	1.20	[3]
Appearance	Colorless oil or solid	[5]

Recommended Analytical Methods

Three primary analytical techniques are proposed for the quantification of 3-HBAO: HPLC, GC-MS, and UV-Vis Spectrophotometry. HPLC is often the method of choice for non-volatile compounds, offering high precision and specificity.[1] GC-MS provides excellent selectivity and structural confirmation but may require derivatization to enhance the volatility of the analyte.[6] UV-Vis spectrophotometry is a simpler, more accessible technique suitable for routine analysis in simple matrices where high specificity is not required.[1]

Method Validation and Comparative Performance

Method validation ensures that an analytical procedure is suitable for its intended purpose. Key validation parameters, as defined by the ICH Q2(R1) guideline, are summarized below.[7] The following table presents typical performance characteristics for the proposed methods, adapted from established practices for analogous oxime compounds.[1][8][9]

Table 2: Comparison of Analytical Method Validation Parameters

Validation Parameter	HPLC	GC-MS	UV-Vis Spectrophotometry
Linearity (R ²)	> 0.999	> 0.998	> 0.995
Accuracy (% Recovery)	98.0 - 102.0%	97.0 - 103.0%	95.0 - 105.0%
Precision (% RSD)	< 1.0%	< 1.5%	< 2.0%
Specificity	High	Very High	Moderate to Low
Limit of Detection (LOD)	~0.01 µg/mL	~0.05 µg/mL	~0.1 µg/mL
Limit of Quantitation (LOQ)	~0.03 µg/mL	~0.15 µg/mL	~0.3 µg/mL
Robustness	High	Moderate	High

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1] For 3-HBAO, a reversed-phase HPLC method is proposed. The analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, the retention of 3-HBAO can be controlled to achieve separation from impurities. The phenolic hydroxyl group and aromatic ring allow for sensitive detection using a UV detector.

Experimental Protocol

A. Instrumentation and Reagents

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m)
- Data acquisition and processing software
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Purified water (HPLC grade)
- Phosphoric acid
- **3-Hydroxybenzaldehyde oxime** reference standard

B. Chromatographic Conditions

- Mobile Phase: Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid.
 - Rationale: The organic modifier (acetonitrile) controls the elution strength. Adjusting the pH to 3.0 suppresses the ionization of the phenolic hydroxyl group (pKa ~9.46), ensuring a single, sharp peak shape and consistent retention time.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
 - Rationale: Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
- Detection Wavelength: 254 nm
 - Rationale: The aromatic ring in 3-HBAO exhibits strong absorbance in the UV region. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. A full

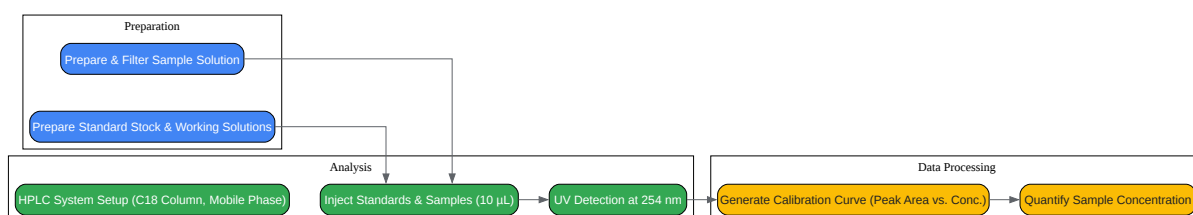
UV scan of the analyte should be performed to determine the optimal wavelength.

- Injection Volume: 10 μ L

C. Standard and Sample Preparation

- Standard Stock Solution (100 μ g/mL): Accurately weigh 10 mg of the 3-HBAO reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 μ g/mL).
- Sample Solution: Accurately weigh a sample containing 3-HBAO, dissolve it in a known volume of mobile phase, and dilute as necessary to ensure the final concentration falls within the calibration range. Filter the solution through a 0.45 μ m syringe filter before injection to protect the column.

Workflow Diagram



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Caption: HPLC analysis workflow for 3-HBAO quantification.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer that provides structural information based on the mass-to-charge ratio of ionized fragments. Due to the polar hydroxyl and oxime groups, 3-HBAO has limited volatility. Therefore, derivatization is required to convert these polar groups into less polar, more volatile silyl ethers.[6] Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.[10][11]

Experimental Protocol

A. Instrumentation and Reagents

- GC-MS system with an Electron Ionization (EI) source
- Capillary column (e.g., phenyl-substituted polysiloxane, 30 m x 0.25 mm ID x 0.25 μ m film thickness)
- Data acquisition and processing software
- Helium (carrier gas, 99.999% purity)
- **3-Hydroxybenzaldehyde oxime** reference standard
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine or Acetonitrile (anhydrous grade)

B. GC-MS Conditions

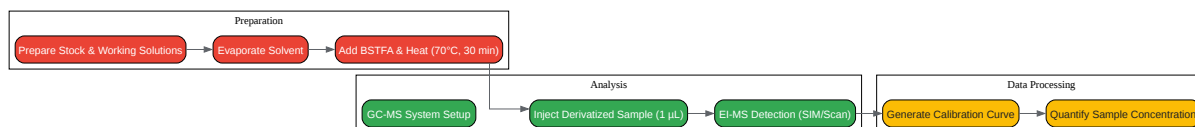
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes

- Ramp: 15 °C/min to 280 °C
- Hold: 5 minutes at 280 °C
- Rationale: This temperature program allows for the separation of the derivatized analyte from solvent and potential by-products, ensuring a sharp peak shape before elution.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

C. Standard and Sample Preparation (with Derivatization)

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-HBAO reference standard and dissolve in 10 mL of anhydrous pyridine or acetonitrile.
- Derivatization:
 - Pipette 100 µL of the stock solution (or a diluted working standard/sample extract) into a 2 mL autosampler vial.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.
 - Add 100 µL of BSTFA (+1% TMCS).
 - Cap the vial tightly and heat at 70 °C for 30 minutes.
 - Cool to room temperature before injection.
- Calibration Standards: Prepare a series of dilutions from the stock solution and derivatize each one as described above to construct a calibration curve.
- Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. Evaporate the extract to dryness and perform the derivatization step as described above.

Workflow Diagram



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Caption: GC-MS workflow including the critical derivatization step.

Protocol 3: UV-Vis Spectrophotometry

Principle: This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. It is a rapid and cost-effective method for quantifying pure substances or for use in simple mixtures where interfering substances do not absorb at the analytical wavelength.

Experimental Protocol

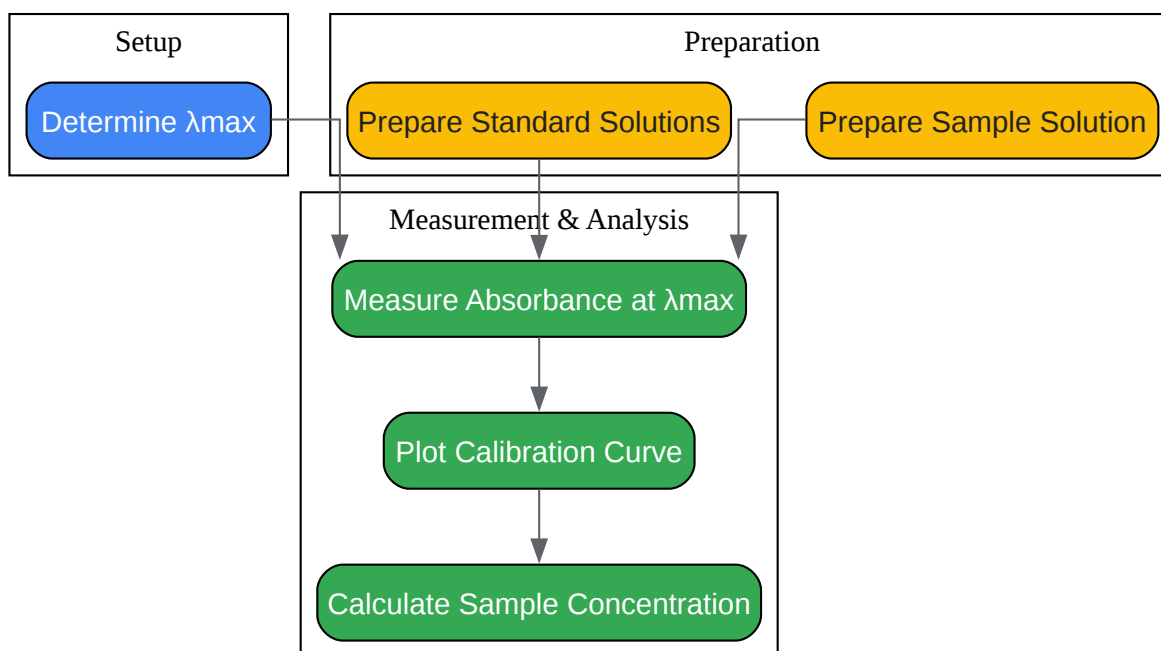
A. Instrumentation and Reagents

- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Methanol (spectroscopic grade)
- **3-Hydroxybenzaldehyde oxime** reference standard

B. Procedure

- Determination of λ_{max} (Wavelength of Maximum Absorbance):
 - Prepare a dilute solution of 3-HBAO in methanol.
 - Scan the UV-Vis spectrum from 200 to 400 nm against a methanol blank to determine the λ_{max} .
 - Rationale: Measuring absorbance at λ_{max} provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
- Standard and Sample Preparation:
 - Standard Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.
 - Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations for the calibration curve.
 - Sample Solution: Dissolve a known amount of the sample in methanol and dilute to a concentration that falls within the linear range of the assay.
- Measurement:
 - Set the spectrophotometer to the predetermined λ_{max} .
 - Zero the instrument using a methanol blank.
 - Measure the absorbance of each standard and sample solution.
 - Plot a calibration curve of absorbance versus concentration and use the linear regression equation to calculate the concentration of the unknown sample.

Workflow Diagram



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Caption: UV-Vis spectrophotometry workflow for 3-HBAO.

Conclusion

The quantification of **3-Hydroxybenzaldehyde oxime** can be successfully achieved using HPLC, GC-MS, and UV-Vis Spectrophotometry.

- HPLC is recommended as the primary method for quality control and routine analysis due to its high precision, robustness, and specificity without the need for derivatization.
- GC-MS is the preferred method when absolute structural confirmation is required or when analyzing complex matrices where its high selectivity can resolve co-eluting impurities.
- UV-Vis Spectrophotometry serves as a rapid, simple, and low-cost alternative for screening or for the analysis of pure samples where matrix interference is minimal.

The selection of the most appropriate method should be based on a careful evaluation of the specific analytical needs, including regulatory requirements, sample characteristics, and available resources. Each protocol provided herein is illustrative and may require optimization for specific laboratory conditions and instrumentation.

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